molecular formula C10H11ClO2 B3407744 (1R,2R)-2-(4-chlorophenoxy)cyclobutan-1-ol CAS No. 84525-21-3

(1R,2R)-2-(4-chlorophenoxy)cyclobutan-1-ol

Cat. No.: B3407744
CAS No.: 84525-21-3
M. Wt: 198.64 g/mol
InChI Key: YFDHAAHHJNZJNI-NXEZZACHSA-N
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Description

(1R,2R)-2-(4-Chlorophenoxy)cyclobutan-1-ol is a chiral cyclobutane derivative identified by CAS Number 84525-21-3. This compound features a 4-chlorophenoxy group attached to a cyclobutan-1-ol ring, with specific (1R,2R) stereochemistry crucial for its application in asymmetric synthesis and pharmaceutical research. It has a molecular formula of C10H11ClO2 and a molecular weight of 198.64 g/mol . This chemical is offered as a high-purity building block for research and development. Its structure, incorporating both a phenoxy group and an alcohol functional group on a small ring system, makes it a valuable intermediate for exploring structure-activity relationships (SAR) in medicinal chemistry . The compound's defined stereochemistry is particularly significant for studying chiral recognition and for the synthesis of enantiomerically pure compounds, which is a cornerstone in the development of modern therapeutics . Applications & Research Value: • Pharmaceutical Intermediates: Serves as a key chiral synthon in the synthesis of potential bioactive molecules, including antipsychotic agents . • Structure-Activity Relationship (SAR) Studies: The rigid cyclobutane ring and specific stereochemistry are useful probes for investigating how molecular geometry and substituents affect biological activity and receptor binding . • Methodology Development: Can be utilized in developing new catalytic asymmetric reactions and studying ring-strain reactivity in organic synthesis. Handling & Compliance: This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and adhere to their institution's chemical safety guidelines before use.

Properties

IUPAC Name

(1R,2R)-2-(4-chlorophenoxy)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c11-7-1-3-8(4-2-7)13-10-6-5-9(10)12/h1-4,9-10,12H,5-6H2/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDHAAHHJNZJNI-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Reactivity Studies of 1r,2r 2 4 Chlorophenoxy Cyclobutan 1 Ol and Analogous Strained Systems

Influence of Ring Strain on Cyclobutane (B1203170) Reactivity and Conformation

The cyclobutane ring is characterized by significant ring strain, a consequence of non-ideal bond angles and steric interactions, which dictates its conformation and reactivity. youtube.comox.ac.uk This inherent strain makes cyclobutane derivatives more reactive than their acyclic or larger-ring counterparts, as reactions that lead to ring-opening can release this stored energy. wikipedia.orgwikipedia.org

Analysis of Angle Strain, Torsional Strain, and Transannular Interactions

The total ring strain in cyclobutane is approximately 26.3 kcal/mol. acs.org This strain arises from two primary sources:

Torsional Strain (Pitzer Strain): A planar cyclobutane would force all hydrogen atoms on adjacent carbons into fully eclipsed conformations, resulting in significant torsional strain. acs.orgutexas.edu This eclipsing interaction between neighboring C-H bonds is a major destabilizing factor. semanticscholar.org

Transannular interactions, which are steric repulsions between substituents across the ring, are generally minimal in cyclobutane itself but become more significant in substituted derivatives.

Conformational Puckering and Its Impact on Reaction Pathways

To alleviate the substantial torsional strain associated with a planar structure, cyclobutane adopts a non-planar, puckered or "butterfly" conformation. utexas.edunih.gov In this conformation, one carbon atom is bent out of the plane formed by the other three, with a puckering angle of about 25-35 degrees. website-files.comnih.gov This puckering reduces the torsional strain by moving the hydrogen atoms away from a fully eclipsed arrangement. semanticscholar.org However, this conformational change comes at the cost of a slight increase in angle strain, as the C-C-C bond angles decrease further to about 88°. youtube.comsemanticscholar.org

This puckered conformation is not static; the ring undergoes rapid "ring-flipping" where the puckered carbon inverts its position. nih.gov For a substituted cyclobutane like (1R,2R)-2-(4-chlorophenoxy)cyclobutan-1-ol, the substituents can occupy either pseudo-axial or pseudo-equatorial positions. The conformational equilibrium will favor the arrangement that minimizes steric interactions between the substituents. The puckered nature of the ring dictates the spatial relationship between substituents, which in turn influences the molecule's accessibility to reagents and the stereochemical outcome of reactions. acs.org

Destabilizing Effects and Thermochemical Considerations in Cyclobutane Ring Systems

CycloalkaneRing Strain (kcal/mol)Heat of Combustion per CH₂ (kcal/mol)Bond Angle
Cyclopropane27.6166.660°
Cyclobutane26.3164.0~88° (puckered)
Cyclopentane6.2158.7~105° (envelope)
Cyclohexane0157.4109.5° (chair)

Stereoelectronic Effects and Reaction Stereoselectivity

Stereoelectronic effects, which involve the influence of orbital alignment on the stability and reactivity of a molecule, are critical in understanding the behavior of this compound.

Role of the 4-Chlorophenoxy Substituent on Electronic Properties and Reaction Selectivity

The 4-chlorophenoxy substituent exerts a significant electronic influence on the cyclobutane ring. This influence is a combination of the properties of the phenoxy group and the para-chloro substituent.

Phenoxy Group: The oxygen atom of the phenoxy group is electron-withdrawing via induction due to its high electronegativity. However, it is electron-donating by resonance, as its lone pairs can delocalize into the aromatic ring. For a para-substituted phenoxy group, the resonance effect is generally dominant. semanticscholar.org

Chlorine Atom: Chlorine is an electronegative atom and is therefore electron-withdrawing through the inductive effect. It is also capable of electron donation through resonance, but due to the poor overlap of chlorine's 3p orbitals with the carbon 2p orbitals of the benzene (B151609) ring, its inductive effect dominates. The Hammett constant for a para-chloro substituent (σₚ) is +0.23, indicating its net electron-withdrawing character. uwindsor.ca

SubstituentHammett Constant (σₚ)Inductive EffectResonance Effect
-OCH₃-0.27WithdrawingDonating
-Cl+0.23WithdrawingDonating (weak)
-NO₂+0.78WithdrawingWithdrawing
-CH₃-0.17DonatingDonating (hyperconjugation)

Intramolecular Interactions Governing Diastereomeric and Enantiomeric Outcomes (e.g., Felkin-Anh Model application)

To predict the stereochemical outcome of reactions at the hydroxyl-bearing carbon (C1), one can consider the hypothetical oxidation of the alcohol to the corresponding cyclobutanone (B123998). The subsequent nucleophilic addition to this ketone can be analyzed using the Felkin-Anh model.

The Felkin-Anh model predicts the stereoselectivity of nucleophilic attack on a carbonyl group adjacent to a chiral center. nih.gov The model posits that the largest substituent on the alpha-carbon will orient itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°), approaching from the side of the smallest substituent. nih.gov

In the case of the hypothetical (1R)-2-(4-chlorophenoxy)cyclobutanone, the substituents at the chiral center (C2) are the 4-chlorophenoxy group, a cyclobutane ring carbon, and a hydrogen atom. The 4-chlorophenoxy group is undoubtedly the largest substituent. According to the Felkin-Anh model, this group would orient itself anti-periplanar to the incoming nucleophile.

Furthermore, the "polar" Felkin-Anh model must be considered due to the electronegative oxygen atom of the phenoxy group. website-files.com In this variation, an electronegative substituent can act as the "large" group, not because of its steric bulk, but due to stabilizing stereoelectronic interactions between the C-X σ* anti-bonding orbital and the forming nucleophile-carbonyl bond. ox.ac.ukwebsite-files.com This would further favor the orientation where the 4-chlorophenoxy group is perpendicular to the carbonyl.

Therefore, a nucleophile would preferentially attack the carbonyl from the face opposite the bulky and electronegative 4-chlorophenoxy group. This would lead to the formation of a specific diastereomer of the alcohol.

Intramolecular hydrogen bonding between the hydroxyl group at C1 and the oxygen of the 4-chlorophenoxy group at C2 could also play a role in dictating the molecule's preferred conformation and, consequently, its reactivity. nih.gov Such an interaction would depend on the relative stereochemistry of the two groups and the puckering of the cyclobutane ring, potentially locking the molecule into a specific conformation and influencing which face is more accessible for a given reaction. The formation of a stable intramolecular hydrogen bond would likely increase the effective "size" of that side of the molecule, further directing incoming reagents to the opposite face.

Transformative Reactions of Cyclobutanol (B46151) Derivatives

The strained four-membered ring of cyclobutanol derivatives, such as this compound, is a source of significant ring strain energy, making these compounds valuable precursors for a variety of chemical transformations. rsc.orgresearchgate.net The inherent reactivity of the cyclobutane core, coupled with the functionality provided by the hydroxyl and chlorophenoxy groups, allows for a range of mechanistic investigations and synthetic applications. These transformations often proceed with high stereospecificity and regioselectivity, driven by the release of ring strain. doaj.org

Stereospecific Ring-Opening Reactions (e.g., Thermal, Photo-Induced, Catalyzed)

The cleavage of the carbon-carbon bonds within the cyclobutane ring is a hallmark of cyclobutanol reactivity, providing access to linear aliphatic compounds. rsc.org This process can be initiated through thermal, photochemical, or catalytic methods, often proceeding with a high degree of stereochemical control.

Thermal and Photo-Induced Reactions: Thermal ring-opening of cyclobutenes to form butadienes is a classic example of an electrocyclic reaction, governed by the principles of orbital symmetry. masterorganicchemistry.comwikipedia.org While simple cyclobutanes are thermally stable, substituted cyclobutanols can undergo thermal ring-opening, particularly when the substituents can stabilize the resulting intermediates. masterorganicchemistry.comresearchgate.net Photochemical conditions, often utilizing visible light and a photocatalyst, provide an alternative pathway for ring-opening. researchgate.net These reactions can proceed through different mechanisms, such as single-electron transfer (SET) or energy transfer (EnT), leading to distinct product outcomes compared to thermal methods. researchgate.net For instance, photoinduced C-C activation using a cyclobutylcarbinyl radical can generate γ,δ-unsaturated ketones from cyclobutyl tertiary alcohols. rsc.org Similarly, the high ring strain of cyclobutanols makes them susceptible to ring-opening by radical initiators under photochemical conditions. researchgate.net

Catalyzed Reactions: Transition metal catalysts and Lewis acids are highly effective in promoting the ring-opening of cyclobutanols. researchgate.netkhanacademy.orgnih.govyoutube.com Iridium and rhodium complexes, for example, have been shown to catalyze the enantioselective cleavage of cyclobutanols to yield β-chiral ketones. nih.gov Mechanistic studies, including DFT calculations and deuteration experiments, reveal that these reactions can proceed through different pathways depending on the metal. nih.gov Iridium-catalyzed cleavage may involve the oxidative addition of the Ir(I) catalyst into the O-H bond, followed by β-carbon elimination. nih.gov In contrast, rhodium-catalyzed reactions might proceed via the formation of a rhodium cyclobutanolate intermediate. nih.gov Silver and manganese catalysts have also been employed for the radical-mediated ring-opening functionalization of cyclobutanols to produce γ-substituted ketones. researchgate.netacs.org

The table below summarizes different ring-opening strategies for cyclobutanol derivatives.

Reaction Type Conditions Product Type Mechanistic Feature
Thermal High Temperature (e.g., >100 °C) Dienes, Ketones Electrocyclic reaction, governed by orbital symmetry. masterorganicchemistry.comwikipedia.org
Photo-Induced Visible Light, Photocatalyst γ,δ-Unsaturated Ketones Generation of radical intermediates via SET or EnT. rsc.orgresearchgate.net
Iridium-Catalyzed [Ir(cod)Cl]₂, Ligand β-Chiral Ketones Oxidative addition of Ir(I) into O-H bond, β-carbon elimination. nih.gov
Rhodium-Catalyzed Rh(I) Complex, Base β-Chiral Ketones Formation of a rhodium cyclobutanolate intermediate. nih.gov

| Silver/Manganese-Catalyzed | Ag(I) or Mn(II)/Mn(III) Salts, Oxidant | γ-Halogenated or Azidated Ketones | Generation of alkoxy radicals followed by β-scission. researchgate.netacs.orgresearchgate.net |

Ring Expansion Reactions to Larger Carbocycles (e.g., Cyclopentanones)

A synthetically valuable transformation of cyclobutanol derivatives is their rearrangement to form larger, less strained carbocycles, most notably cyclopentanones. This ring expansion is often catalyzed by Lewis acids or transition metals and proceeds through the migration of a carbon-carbon σ-bond.

The conversion of furfural, a biomass-derived platform molecule, to cyclopentanone (B42830) often proceeds through intermediates that undergo rearrangement, providing mechanistic parallels to cyclobutanol ring expansion. researchgate.netmdpi.comnih.govrsc.orgresearchgate.net The key step in many of these processes is a rearrangement that can be promoted by acidic conditions. nih.gov In the context of cyclobutanols, 1-alkynylcyclobutanols are excellent substrates for gold(I)-catalyzed ring expansion to yield alkylidenecyclopentanones. psu.edu The reaction is believed to involve the coordination of the gold(I) catalyst to the alkyne, which activates it towards nucleophilic attack by the endocyclic C-C bond, leading to cleavage and expansion. psu.edu

N-bromosuccinimide (NBS) has been shown to mediate the oxidative ring expansion of cyclobutanol moieties fused to heteroaromatic systems, yielding 4-tetralones regioselectively and in good yields. researchgate.net This transformation highlights the utility of simple reagents to drive complex rearrangements. Lewis acids like TiCl₄ and FeCl₃ can also promote ring expansion cascades, often involving cycloaddition and ring-opening sequences to generate more complex polycyclic structures. researchgate.netresearchgate.net

The following table outlines representative conditions for cyclobutanol ring expansion.

Catalyst/Reagent Substrate Type Product Key Mechanistic Step
Gold(I) Complexes 1-Alkynylcyclobutanols Alkylidenecyclopentanones Migration of a C-C σ-bond onto a gold(I)-activated alkyne. psu.edu
N-Bromosuccinimide (NBS) Fused Cyclobutanols Fused Tetralones Oxidative rearrangement. researchgate.net
Lewis Acids (e.g., FeCl₃, TiCl₄) 2-Furylcyclobutanols Fused Polycycles Catalyzed cascade cycloaddition/ring-opening sequence. researchgate.netresearchgate.net

| Palladium Catalysts | Vinylcyclobutanols | 1,5-Diketones | Ring-opening followed by coupling with aldehydes. nih.gov |

Derivatization of the Hydroxyl Group for Mechanistic Investigations (e.g., Esterification, Etherification)

To probe the mechanisms of reactions involving this compound, the hydroxyl group is often chemically modified. Esterification and etherification are common derivatization strategies that serve multiple purposes: they can alter the electronic and steric properties of the substrate, act as protecting groups, or introduce functionalities that facilitate analysis or specific reaction pathways. nih.govresearchgate.net

Esterification: The conversion of the hydroxyl group to an ester, such as an acetate (B1210297) or benzoate, is a straightforward process typically achieved using acyl chlorides or anhydrides. nih.govmedcraveonline.com This modification is crucial for studying reactions where the free hydroxyl group might interfere or lead to alternative reaction pathways. For example, in studies of transition metal-catalyzed ring-opening, converting the alcohol to an ester can help elucidate whether the reaction proceeds via initial coordination to the hydroxyl group or through another pathway. Enzymatic esterification offers a mild and highly selective method for derivatization, which can be particularly useful for complex or sensitive substrates. medcraveonline.comresearchgate.net

Etherification: The formation of an ether, such as a methyl or benzyl (B1604629) ether, provides a more robust protecting group compared to an ester. This is important for reactions conducted under basic or reductive conditions where an ester might be cleaved. Nickel-catalyzed cross-coupling reactions have been developed for the O-arylation of alcohols, a process that could be applied to form aryl ethers from cyclobutanols. researchgate.net The choice of ligand is critical in these transformations to achieve high efficiency. researchgate.net Studying the reactivity of the corresponding ether of this compound can provide invaluable insight into the role of the free hydroxyl group in directing or participating in reactions like ring expansion or C-H activation.

DerivatizationReagentsPurpose
Esterification Acyl chlorides, Anhydrides, Carboxylic acidsProtecting group, mechanistic probe, alter electronics. nih.govresearchgate.netmedcraveonline.com
Etherification Alkyl halides (Williamson synthesis), Metal catalysisRobust protecting group, mechanistic probe. researchgate.net

Functionalization of the Chlorophenoxy Moiety (e.g., Selective C-H Activation, Cross-Coupling for Chemical Diversity)

The chlorophenoxy moiety of this compound presents opportunities for late-stage functionalization, enabling the synthesis of diverse analogues for structure-activity relationship studies. Key strategies for modifying this aromatic ring include selective C-H activation and cross-coupling reactions.

Selective C-H Activation: Direct C-H functionalization has emerged as a powerful, atom-economical tool in organic synthesis. researchgate.netmdpi.com For the chlorophenoxy group, C-H activation could selectively introduce new substituents at positions ortho or meta to the phenoxy ether linkage. youtube.com Transition metals like palladium, rhodium, and manganese are frequently used to catalyze these reactions, often employing a directing group to control regioselectivity. researchgate.netnih.govresearchgate.net While the ether oxygen can act as a weak directing group, achieving high selectivity in the presence of the chloro-substituent and the complex cyclobutanol framework remains a significant challenge that requires careful catalyst and ligand design. youtube.com

Cross-Coupling Reactions: The chlorine atom on the phenoxy ring is a handle for traditional cross-coupling reactions, such as Suzuki-Miyaura, Negishi, or Buchwald-Hartwig aminations. nih.gov These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds. Palladium and nickel catalysts are the workhorses for these transformations. researchgate.netnih.gov For example, a Suzuki-Miyaura coupling could replace the chlorine with various aryl or alkyl groups, while a Buchwald-Hartwig reaction could introduce substituted amines. The development of new ligands and catalysts, including those based on first-row transition metals like nickel and iron, has expanded the scope of substrates amenable to cross-coupling. nih.govspringernature.com Furthermore, photoredox catalysis has enabled cross-coupling reactions under mild conditions, sometimes offering unique selectivity that cannot be achieved thermally. researchgate.netchemrxiv.org

These functionalization strategies are critical for creating libraries of compounds based on the this compound scaffold, which is essential for exploring its potential in various applications.

TransformationCatalyst SystemNew Bond FormedPotential Application
C-H Arylation Pd(II), Rh(III), Mn(I)C-C (Aryl)Introduction of diverse aromatic substituents. researchgate.netnih.govresearchgate.net
Suzuki-Miyaura Coupling Pd(0) or Ni(II) / LigandC-C (Aryl/Alkyl)Replacement of chlorine with boronic acid partners. nih.gov
Buchwald-Hartwig Amination Pd(0) or Ni(II) / LigandC-NReplacement of chlorine with amine nucleophiles.
Photoinduced Cross-Coupling Ni / PhotocatalystC-C (Aryl)Mild conditions, potential for unique selectivity. researchgate.netchemrxiv.org

Advanced Spectroscopic and Chiral Analytical Characterization in Academic Research

Elucidation of Absolute and Relative Stereochemistry and Configuration

The determination of both the relative and absolute stereochemistry of (1R,2R)-2-(4-chlorophenoxy)cyclobutan-1-ol is fundamental to understanding its interactions and behavior. This is achieved through a combination of advanced nuclear magnetic resonance techniques and chiroptical spectroscopy.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR methods are instrumental in defining the relative positioning of atoms within the molecule. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide insights into through-space interactions between protons, which is crucial for stereochemical assignment. libretexts.orgcolumbia.edu

In the case of this compound, a NOESY or ROESY experiment would be expected to show a correlation between the proton on the carbon bearing the hydroxyl group (C1-H) and the proton on the carbon bearing the phenoxy group (C2-H), indicating that they are on the same face of the cyclobutane (B1203170) ring. The strength of the NOE or ROE signal is inversely proportional to the sixth power of the distance between the protons, offering a precise measure of their spatial proximity. huji.ac.il For small molecules like this, NOESY is generally a suitable choice. columbia.edublogspot.com

Coupling constant (J-coupling) analysis from a high-resolution proton NMR spectrum further corroborates the relative stereochemistry. The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them. For a cis configuration in a cyclobutane ring, a larger coupling constant is typically observed compared to a trans configuration.

Table 1: Illustrative ¹H NMR Data for this compound

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)NOESY/ROESY Correlation
C1-H 4.15ddd8.5, 6.2, 3.1C2-H
C2-H 4.60ddd8.5, 7.0, 4.5C1-H
Cyclobutyl-H 2.10-2.50m--
Aromatic-H 6.90d8.8-
Aromatic-H 7.25d8.8-
OH2.80d3.1C1-H

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

While NMR determines the relative stereochemistry, chiroptical techniques like VCD and ECD are powerful for assigning the absolute configuration of a chiral molecule. nih.govunibs.it These methods measure the differential absorption of left and right circularly polarized light.

The experimental VCD and ECD spectra of an enantiomerically pure sample of 2-(4-chlorophenoxy)cyclobutan-1-ol (B12273880) would be compared with theoretical spectra generated by quantum chemical calculations, often using density functional theory (DFT). nih.gov By comparing the experimental and calculated spectra, the absolute configuration can be unambiguously determined. For instance, a positive Cotton effect in the ECD spectrum at a certain wavelength for the (1R,2R) enantiomer would correspond to a negative Cotton effect for the (1S,2S) enantiomer.

Table 2: Hypothetical ECD and VCD Data for the Assignment of Absolute Configuration

TechniqueWavelength/WavenumberExperimental SignCalculated (1R,2R) SignConclusion
ECD225 nm++Consistent with (1R,2R)
ECD275 nm--Consistent with (1R,2R)
VCD1700 cm⁻¹ (C=O stretch region, if applicable)++Consistent with (1R,2R)
VCD1100 cm⁻¹ (C-O stretch region)--Consistent with (1R,2R)

Chiral Chromatography for Enantiomeric Purity and Separation Studies

Chiral chromatography is essential for both determining the enantiomeric purity of a sample and for separating the enantiomers for further study. gcms.cz

Supercritical Fluid Chromatography (SFC) for Chiral Separations

SFC is a powerful technique for chiral separations, often providing faster and more efficient separations than traditional HPLC. chromatographyonline.comselvita.com The use of supercritical carbon dioxide as the main mobile phase component reduces solvent consumption, making it a greener alternative. selvita.com For the separation of the enantiomers of 2-(4-chlorophenoxy)cyclobutan-1-ol, a polysaccharide-based chiral stationary phase (CSP) would likely be effective. chromatographyonline.com

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral HPLC is a widely used and robust method for the separation of enantiomers. sigmaaldrich.com The development of a successful method involves screening various chiral stationary phases and mobile phase compositions. dujps.comchromatographyonline.com For a compound like this compound, CSPs based on cyclodextrins or polysaccharide derivatives would be primary candidates for screening. nih.govnih.gov The mobile phase would typically consist of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol.

Table 3: Example of a Chiral HPLC Method for Separation of 2-(4-chlorophenoxy)cyclobutan-1-ol Enantiomers

ParameterCondition
ColumnChiralpak AD-H (or similar polysaccharide-based CSP)
Mobile Phasen-Hexane/Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
DetectionUV at 225 nm
Retention Time (1R,2R)12.5 min
Retention Time (1S,2S)15.8 min
Resolution (Rs)> 2.0

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute configuration. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and torsional angles, confirming the stereochemical assignments made by spectroscopic methods. The resulting crystal structure would serve as the ultimate proof of the compound's molecular architecture.

Mass Spectrometry Techniques for Structural Validation and Mechanistic Pathway Confirmation

Mass spectrometry (MS) is an indispensable analytical technique in synthetic and mechanistic organic chemistry, providing critical information on the molecular weight and structure of compounds. For a molecule such as this compound, mass spectrometry is pivotal for confirming its molecular formula and for elucidating its fragmentation pathways, which can offer insights into its structural integrity and reactivity under various conditions. High-resolution mass spectrometry (HRMS) would be employed to ascertain the elemental composition with high accuracy, while tandem mass spectrometry (MS/MS) techniques are instrumental in proposing and confirming fragmentation mechanisms.

Under electron ionization (EI), a hard ionization technique, this compound is expected to undergo significant fragmentation. The resulting mass spectrum would likely exhibit a characteristic molecular ion peak cluster corresponding to the presence of a chlorine atom. Due to the natural isotopic abundance of chlorine (35Cl and 37Cl in an approximate 3:1 ratio), the molecular ion (M) and any chlorine-containing fragments will appear as a pair of peaks (M and M+2) separated by two mass-to-charge units (m/z), with the M+2 peak having about one-third the intensity of the M peak. docbrown.info This isotopic signature is a key identifier for chlorinated compounds.

The fragmentation of the molecular ion of this compound can be predicted to follow several pathways based on the functional groups present. The stability of the aromatic ring suggests that the initial fragmentation is likely to occur at the cyclobutane ring or the ether linkage.

One probable fragmentation pathway involves the cleavage of the C-O bond of the ether, leading to the formation of a 4-chlorophenoxy radical and a cyclobutanol (B46151) cation, or vice versa. Cleavage of the ether bond is a common fragmentation pathway for aryl ethers. researchgate.net The subsequent fragmentation of the 4-chlorophenol (B41353) ion would be a key diagnostic tool.

Another significant fragmentation route is initiated by the cleavage of the cyclobutane ring. Cyclobutane derivatives are known to undergo ring cleavage, often leading to the loss of neutral molecules like ethene (C2H4). For this compound, this could lead to a variety of fragment ions. Alpha-cleavage adjacent to the hydroxyl group is also a characteristic fragmentation for alcohols, which would involve the breaking of a C-C bond in the cyclobutane ring. libretexts.org

Soft ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), would be employed to observe the protonated molecule [M+H]+ with minimal fragmentation. This is particularly useful for confirming the molecular weight. Subsequent MS/MS analysis of the [M+H]+ ion can then be used to induce fragmentation in a controlled manner, helping to piece together the structure. For instance, the loss of a water molecule (H2O) from the protonated molecule is a common fragmentation pathway for alcohols in ESI-MS/MS.

In mechanistic studies, mass spectrometry can be used to identify intermediates and products in a reaction mixture. For example, if this compound were used in a reaction, MS could be used to track its consumption and the appearance of new species, helping to confirm the proposed reaction pathway. researchgate.net By analyzing the mass spectra of the products, it is possible to determine if the core structure of the molecule has been modified, for instance, through substitution on the aromatic ring or reaction at the hydroxyl group.

A predicted fragmentation pattern for this compound under EI-MS is presented in the table below. The m/z values are calculated based on the most abundant isotopes (12C, 1H, 16O, 35Cl).

Predicted EI-MS Fragmentation of this compound

m/z (for 35Cl) Predicted Fragment Ion Plausible Neutral Loss
212[C10H11ClO2]+•Molecular Ion (M+•)
184[C8H7ClO2]+•C2H4
155[C7H4ClO2]+C3H7
128[C6H4ClO]+C4H7O
94[C6H6O]+•C4H5Cl
77[C6H5]+C4H6ClO2
57[C4H9]+C6H2ClO2

Role As a Chiral Building Block in Complex Chemical Synthesis

Construction of Novel Multicyclic and Polycyclic Architectures

The strained four-membered ring of (1R,2R)-2-(4-chlorophenoxy)cyclobutan-1-ol serves as a powerful linchpin for the synthesis of intricate multicyclic and polycyclic scaffolds. The inherent ring strain of the cyclobutane (B1203170) moiety can be strategically released in subsequent chemical transformations, driving the formation of more complex ring systems. For instance, this building block is instrumental in the synthesis of cyclobutane-fused tetracyclic scaffolds, which are of significant interest in natural product synthesis and drug discovery. acs.orgnih.gov

A notable application involves visible-light-promoted intramolecular [2+2] cycloadditions. acs.orgnih.gov This method allows for the construction of complex molecular architectures with multiple stereogenic centers from relatively simple precursors. acs.orgnih.gov The resulting fused polycyclic systems, such as azabicyclo[3.2.0]heptan-2-one motifs, are obtained in high yields and with excellent diastereoselectivity. acs.orgnih.gov The ability to perform late-stage derivatizations on these scaffolds further enhances their utility, providing access to a diverse range of molecular frameworks for medicinal chemistry applications. acs.orgnih.gov

Table 1: Examples of Polycyclic Scaffolds Derived from Cyclobutane Building Blocks

Precursor TypeReaction TypeResulting ScaffoldKey FeaturesReference
Olefin-tethered precursorsIntramolecular [2+2] cycloadditionFused azabicyclo[3.2.0]heptan-2-oneHigh yield, excellent diastereoselectivity, multiple stereocenters acs.orgnih.gov
Indole derivativesDearomative [2+2] photocycloadditionIndoline-embedded cyclobutane-fused pyrrolidinonesConstruction of sp³-rich polycyclic architectures researchgate.net
Chalconoid precursors[2+2] cycloadditionFluorinated and heterocyclic cyclobutane derivativesSunlight-promoted, catalyst-free researchgate.net

Scaffold for Probing Reaction Mechanisms and Fundamental Stereochemical Principles

The well-defined stereochemistry of this compound makes it an excellent scaffold for investigating reaction mechanisms and fundamental principles of stereochemistry. The fixed spatial orientation of the substituents on the cyclobutane ring allows for the unambiguous analysis of the stereochemical outcomes of various transformations.

This building block can be used to study the stereoelectronics of pericyclic reactions, such as ring-opening and ring-expansion reactions of the cyclobutane core. The influence of the 4-chlorophenoxy and hydroxyl groups on the reactivity and selectivity of these transformations can be systematically evaluated. Furthermore, the chiral nature of the scaffold provides a means to probe the stereospecificity and stereoselectivity of catalytic processes.

Design and Synthesis of Chemically Diverse Compound Libraries for Chemical Space Exploration

The modular nature of this compound makes it an ideal starting material for the design and synthesis of chemically diverse compound libraries. Such libraries are crucial for exploring chemical space in the context of drug discovery and probe development. nih.govprestwickchemical.com The concept of fragment-based drug discovery (FBDD) particularly benefits from the three-dimensional character of cyclobutane-containing fragments. researchgate.netnih.gov

By systematically varying the substituents on the aromatic ring or by replacing the 4-chlorophenoxy group altogether, a vast array of analogs can be generated. Furthermore, the functional groups on the cyclobutane ring can be elaborated using a variety of synthetic methodologies to create a library of compounds with diverse pharmacological properties. This approach enables the rapid generation of novel molecules for screening against a wide range of biological targets. The development of such libraries, often containing fragments compliant with the "Rule of Three," provides a powerful tool for identifying initial hits in drug discovery programs. prestwickchemical.com

Future Research Directions and Unresolved Challenges in Cyclobutanol Chemistry

Development of Highly Atom-Economical and Sustainable Synthetic Routes for Chiral Cyclobutanols

A primary challenge in modern organic synthesis is the development of atom-economical and sustainable methods. For chiral cyclobutanols, this involves moving beyond classical multi-step sequences that often generate significant waste. Future research is increasingly focused on catalytic methods that maximize the incorporation of atoms from the starting materials into the final product.

One promising strategy is the direct, catalytic C-H functionalization of readily available cyclobutane (B1203170) precursors. nih.govbaranlab.orgresearchgate.net This approach avoids the need for pre-functionalized substrates, thereby shortening synthetic routes and reducing waste. For a compound like (1R,2R)-2-(4-chlorophenoxy)cyclobutan-1-ol, an ideal atom-economical synthesis might involve the direct stereoselective hydroxylation and phenoxylation of cyclobutane, though this remains a formidable challenge.

Furthermore, the development of cascade reactions, where multiple bond-forming events occur in a single pot, is a key area of interest. For instance, a base-promoted [2+2] cycloaddition/1,6-nucleophilic addition cascade has been developed for the synthesis of certain cyclobuta[a]naphthalen-1-ols, representing a highly atom-economic process. rsc.org Adapting such cascade strategies for the synthesis of a broader range of chiral cyclobutanols is a significant goal.

The use of renewable starting materials and greener solvent systems are also critical components of sustainable synthesis. Research into enzymatic and biocatalytic methods for the synthesis of chiral cyclobutanols is still in its early stages but holds considerable promise for developing environmentally benign synthetic routes.

Achievement of Precision Control over Multiple Stereogenic Centers and Complex Substitution Patterns

Cyclobutane rings are valuable scaffolds in medicinal chemistry due to their rigid, three-dimensional structures. researchgate.net The precise control over the stereochemistry of multiple substituents on the cyclobutane ring is crucial for modulating biological activity. While methods for controlling the stereochemistry of two adjacent centers are relatively well-established, achieving precise control over three or more contiguous stereocenters remains a significant hurdle. researchgate.net

For a molecule like this compound, the trans relationship between the hydroxyl and phenoxy groups is defined. Introducing additional substituents with controlled stereochemistry would require highly sophisticated synthetic methods. Current research focuses on developing new chiral catalysts and reagents that can orchestrate complex diastereoselective and enantioselective transformations on the cyclobutane core. mdpi.com

Directed C-H functionalization, where a directing group guides a catalyst to a specific C-H bond, has emerged as a powerful tool for installing functionality with high stereocontrol. researchgate.net Applying this logic to cyclobutane systems allows for the sequential and stereocontrolled introduction of multiple substituents. For example, a directed C(sp³)–H arylation has been used to access chiral cyclobutane derivatives with three contiguous stereocenters from the terpene verbenone. researchgate.net

The development of methods for the stereoselective synthesis of cyclobutanes possessing quaternary stereocenters is another major challenge that is actively being addressed. nih.gov

Exploration of Novel Reactivity Patterns and Rearrangements Driven by Cyclobutane Ring Strain

The inherent ring strain of the cyclobutane ring (approximately 26 kcal/mol) is a key driver of its reactivity. wikipedia.orgfiveable.melibretexts.orglibretexts.org This strain energy can be harnessed to promote unique chemical transformations that are not readily accessible with less strained systems. While ring-opening reactions are a well-known consequence of this strain, there is ongoing interest in discovering and understanding more subtle and complex reactivity patterns.

Transition metal-catalyzed C-C bond activation is a powerful strategy that leverages the ring strain of cyclobutanols to forge new bonds. nih.govnih.gov For example, iridium-catalyzed cleavage of cyclobutanols can lead to the enantioselective formation of β-chiral ketones. nih.gov The mechanism of these reactions can be complex and highly dependent on the metal catalyst and ligand system. Future research will likely uncover new catalytic systems that can promote novel C-C bond cleavage and functionalization reactions of cyclobutanols.

Rearrangement reactions driven by the relief of ring strain also offer opportunities for the rapid construction of molecular complexity. For example, the pinacol-type rearrangement of isopropenylcyclobutanol can lead to the formation of geminal 2,2-dialkylcyclopentanones. mdpi.com Exploring the scope and limitations of such rearrangements, and developing catalytic asymmetric versions, is an active area of investigation.

Photocatalysis has also emerged as a mild and efficient way to initiate reactions involving strained rings. The development of photoredox-catalyzed strain-release cascades is a promising avenue for the synthesis of polysubstituted cyclobutanes. nih.gov

Advanced Computational Methodologies for Predicting Complex Stereochemical Outcomes and Reaction Pathways

As the complexity of reactions involving chiral cyclobutanols increases, the ability to predict stereochemical outcomes and elucidate reaction mechanisms becomes ever more critical. Advanced computational methods, such as Density Functional Theory (DFT), are playing an increasingly important role in this endeavor. nih.govacs.org

For reactions involving multiple potential stereoisomeric transition states, computational analysis can provide valuable insights into the factors that govern stereoselectivity. nih.gov This can help in the rational design of new catalysts and substrates to achieve desired stereochemical outcomes. For example, DFT calculations have been used to support the proposed mechanism of iridium-catalyzed cyclobutanol (B46151) cleavage and to predict the stereochemical outcome. nih.gov

Automated reaction path search methods are also emerging as powerful tools for exploring complex reaction landscapes and discovering novel reaction pathways. wikipedia.org These methods can be used to predict the products of a reaction without prior knowledge of the mechanism.

A significant challenge in the computational modeling of cyclobutane chemistry is accurately accounting for the subtle interplay of steric and electronic effects, as well as the conformational flexibility of the four-membered ring. Continued development of more accurate and efficient computational models will be essential for advancing our understanding and predictive capabilities in this area. sapub.org

Integration of Cyclobutanol Scaffolds into Advanced Materials Science Research (e.g., Non-Biological Applications)

While much of the research on chiral cyclobutanols has been driven by their potential applications in medicinal chemistry, there is growing interest in exploring their use in materials science. The rigid and well-defined three-dimensional structure of the cyclobutane scaffold makes it an attractive building block for the construction of novel materials with unique properties. mdpi.comnih.gov

For example, cyclobutane-containing scaffolds have been used to create surfactants and low-molecular-weight gelators. mdpi.comnih.gov The stereochemistry of the cyclobutane ring can have a profound impact on the self-assembly and gelation properties of these molecules.

The incorporation of cyclobutanol moieties into polymers could lead to materials with tailored thermal and mechanical properties. The strained nature of the ring could also be exploited to create responsive materials that change their properties in response to external stimuli.

Further research is needed to fully explore the potential of chiral cyclobutanol scaffolds in areas such as liquid crystals, chiral recognition, and asymmetric catalysis on solid supports. The synthesis of well-defined oligomers and polymers containing these rigid units is a key challenge that needs to be addressed.

Q & A

Q. What are the common synthetic routes for (1R,2R)-2-(4-chlorophenoxy)cyclobutan-1-ol, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis typically involves cyclobutane ring formation coupled with stereoselective functionalization. Key steps include:

  • Cyclobutane Construction : Use [2+2] photocycloaddition or ring-closing metathesis to form the cyclobutane core. For example, coupling 4-chlorophenol derivatives with cyclobutanone precursors under rhodium or copper catalysis can promote stereoselective bond formation .
  • Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation adapted for cyclobutane systems) ensure the (1R,2R) configuration. Solvent polarity and temperature critically impact enantiomeric excess; polar aprotic solvents (e.g., DMF) at low temperatures (−20°C) favor higher selectivity .
  • Functionalization : Introduce the 4-chlorophenoxy group via nucleophilic substitution (e.g., Mitsunobu reaction with DIAD/Ph3P) to retain stereochemistry .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify the cyclobutane ring (δ 25–35 ppm for quaternary carbons) and 4-chlorophenoxy group (δ 6.8–7.4 ppm aromatic protons). 2D NMR (COSY, HSQC) resolves stereochemistry by correlating vicinal coupling constants (e.g., J1,2 ≈ 8–10 Hz for trans-configuration) .
  • X-ray Crystallography : Determines absolute configuration, particularly for resolving enantiomeric pairs. Heavy atoms (e.g., Cl) enhance anomalous scattering, improving data accuracy .
  • Chiral HPLC : Validates enantiopurity using columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase; retention times differentiate (1R,2R) from (1S,2S) .

Q. How can researchers assess the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:

  • Target Selection : Prioritize enzymes with known sensitivity to chlorinated aromatics (e.g., cytochrome P450, kinases).
  • In Vitro Assays : Use fluorescence-based or calorimetric (ITC) assays to measure IC50 values. For example, monitor P450 3A4 inhibition via fluorescence quenching of 7-benzyloxyquinoline .
  • Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding modes. The 4-chlorophenoxy group may interact with hydrophobic pockets, while the hydroxyl group forms hydrogen bonds .

Advanced Research Questions

Q. What strategies resolve racemic mixtures of this compound, and how is enantiomeric excess quantified?

Methodological Answer:

  • Kinetic Resolution : Use lipases (e.g., Candida antarctica Lipase B) to selectively acylate one enantiomer. The (1R,2R) isomer typically reacts slower, allowing separation via column chromatography .
  • Chiral Derivatization : Employ Mosher’s acid chloride to form diastereomeric esters, analyzed by <sup>19</sup>F NMR for quantitative ee determination .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra (TD-DFT) to confirm absolute configuration .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s bioactivity and metabolic stability?

Methodological Answer:

  • Halogen Scanning : Replace Cl with F or Br to study electronic effects. Fluorination often enhances metabolic stability (reduced CYP450 oxidation) but may lower lipophilicity. Use Hammett σ constants to correlate substituent effects with activity .
  • Metabolic Profiling : Incubate derivatives with liver microsomes (human/rat) and analyze metabolites via LC-MS. The 4-chlorophenoxy group is prone to oxidative dechlorination, forming quinone intermediates .
  • SAR Studies : Test analogues (e.g., 4-fluorophenoxy or methyl ether) in enzyme assays. Cl derivatives generally show higher affinity for hydrophobic binding pockets .

Q. How should researchers address contradictory data in stereochemical assignments or bioactivity results?

Methodological Answer:

  • Orthogonal Validation : Combine X-ray, NMR, and computational (DFT) data to resolve stereochemical ambiguities. For example, DFT-optimized structures should match experimental NOE correlations .
  • Reproducibility Checks : Standardize synthetic protocols (e.g., catalyst batch, solvent purity) to minimize variability. Contradictory bioactivity may arise from impurity-driven off-target effects; use preparative HPLC for purification .
  • Meta-Analysis : Compare results across studies using cheminformatics tools (e.g., PubChem BioAssay). Discrepancies in IC50 values may reflect assay conditions (e.g., pH, co-solvents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.